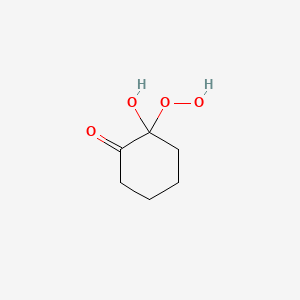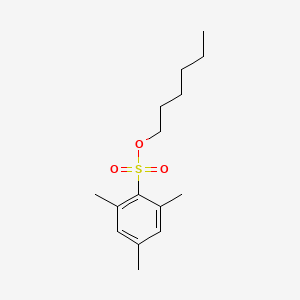
Hexyl 2,4,6-trimethylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 2,4,6-trimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by a hexyl group attached to a benzene ring substituted with three methyl groups and a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl 2,4,6-trimethylbenzene-1-sulfonate can be synthesized through a sulfonation reaction. The process typically involves the reaction of 2,4,6-trimethylbenzene (mesitylene) with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The resulting sulfonic acid is then esterified with hexanol to form the desired sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinates or thiols.
Wissenschaftliche Forschungsanwendungen
Hexyl 2,4,6-trimethylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfonate derivatives.
Biology: The compound can be employed in studies involving sulfonate metabolism and enzyme interactions.
Industry: It is used in the formulation of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hexyl 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. The hexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexyl benzene-1-sulfonate: Lacks the methyl groups on the benzene ring, resulting in different chemical properties.
2,4,6-Trimethylbenzene-1-sulfonate: Does not have the hexyl group, affecting its solubility and reactivity.
Hexyl toluene-4-sulfonate: Has a single methyl group on the benzene ring, leading to variations in its chemical behavior.
Uniqueness
Hexyl 2,4,6-trimethylbenzene-1-sulfonate is unique due to the presence of both the hexyl group and the three methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
82965-02-4 |
|---|---|
Molekularformel |
C15H24O3S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
hexyl 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C15H24O3S/c1-5-6-7-8-9-18-19(16,17)15-13(3)10-12(2)11-14(15)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
KCCXOWQDWKFJDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
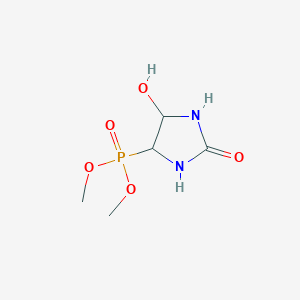
![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
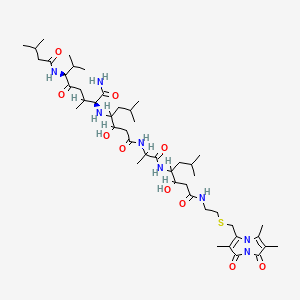
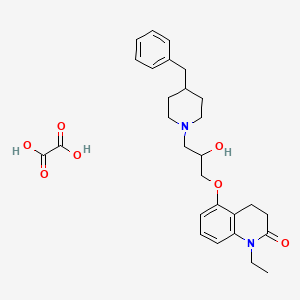
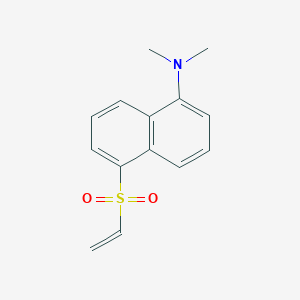



![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
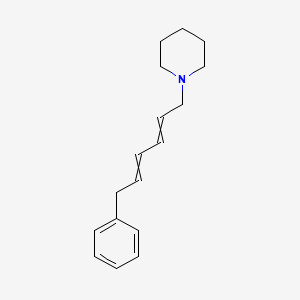
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)
